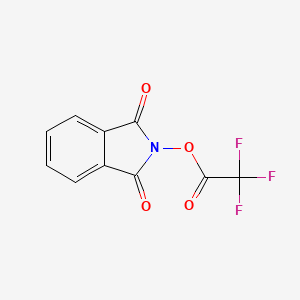
1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate is a compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3, along with a trifluoroacetate group.
Preparation Methods
The synthesis of 1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones. Industrial production methods often employ transition-metal-catalyzed reactions and organocatalytic methods, which provide robust techniques for constructing these complex heterocyclic structures .
Chemical Reactions Analysis
1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or other reducing agents.
Common reagents and conditions used in these reactions include catalysts such as Cs2CO3 and solvents like ethanol and dimethylformamide . Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate involves interactions with specific molecular targets and pathways. For instance, its derivatives have been shown to interact with protein receptors, leading to significant biological effects . Molecular docking studies have revealed interactions between active analogs and amino acid residues of protein receptors, which contribute to their biological activity .
Comparison with Similar Compounds
1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate can be compared with other similar compounds, such as:
N-(1,3-dioxoisoindolin-2-yl)-2,2,2-trifluoroacetamide: This compound shares a similar structure but differs in its functional groups and reactivity.
3-(1,3-Dioxoisoindolin-2-yl)propanal: Another related compound with a different substituent, leading to variations in its chemical properties and applications.
Biological Activity
1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate is a compound characterized by its isoindoline nucleus and carbonyl groups at positions 1 and 3, along with a trifluoroacetate group. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry.
The molecular formula of this compound is C10H4F3NO4 with a molecular weight of 259.14 g/mol. Its IUPAC name is (1,3-dioxoisoindol-2-yl) 2,2,2-trifluoroacetate. The compound's structure includes significant functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H4F3NO4 |
| Molecular Weight | 259.14 g/mol |
| IUPAC Name | (1,3-dioxoisoindol-2-yl) 2,2,2-trifluoroacetate |
| InChI | InChI=1S/C10H4F3NO4/c11-10(12,13)9(17)18-14-7(15)5-3-1-2-4-6(5)8(14)16/h1-4H |
| InChI Key | CLFAKEXGHKOGCQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C(F)(F)F |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Research indicates that its derivatives may influence protein receptors and signaling pathways associated with various physiological processes. This interaction can lead to significant biological effects such as anticonvulsant activity and potential neuroprotective properties.
Biological Activity Studies
Several studies have investigated the biological activities of this compound and its derivatives:
-
Anticonvulsant Activity : Derivatives of this compound have shown promising results in reducing seizure activity in animal models. For example, a study demonstrated that specific derivatives could significantly decrease the frequency of seizures induced by chemical agents.
- Case Study : In a controlled experiment involving mice subjected to pentylenetetrazole-induced seizures, the administration of a derivative resulted in a reduction of seizure duration by approximately 50% compared to the control group.
-
Neurotoxicity Assessments : Some derivatives were evaluated for their neuroprotective effects against oxidative stress-induced neurotoxicity. The results indicated that these compounds could mitigate neuronal damage in vitro.
- Research Finding : A study reported that treatment with certain derivatives led to a significant decrease in reactive oxygen species (ROS) levels in neuronal cell cultures exposed to oxidative stress.
-
Anti-inflammatory Properties : The compound has also been explored for its potential anti-inflammatory effects. Research suggests that it may inhibit the production of inflammatory cytokines.
- Mechanistic Insight : The inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin levels was observed in vitro when cells were treated with the compound.
Comparative Analysis
When compared to similar compounds such as N-(1,3-dioxoisoindolin-2-yl)-2,2,2-trifluoroacetamide and 3-(1,3-Dioxoisoindolin-2-yl)propanal, this compound exhibits distinct biological activities due to variations in their functional groups and molecular structures.
| Compound | Key Activity |
|---|---|
| N-(1,3-dioxoisoindolin-2-yl)-trifluoroacetamide | Moderate anticonvulsant effects |
| 3-(1,3-Dioxoisoindolin-2-yl)propanal | Limited neuroprotective properties |
Properties
Molecular Formula |
C10H4F3NO4 |
|---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H4F3NO4/c11-10(12,13)9(17)18-14-7(15)5-3-1-2-4-6(5)8(14)16/h1-4H |
InChI Key |
CLFAKEXGHKOGCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















